N-(3,4-DIMETHOXYPHENETHYL)-N-[(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYL]AMINE
Overview
Description
N-(3,4-DIMETHOXYPHENETHYL)-N-[(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYL]AMINE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-N-[(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYL]AMINE typically involves multiple steps, starting with the preparation of the core structures, 3,4-dimethoxyphenethylamine and 6-nitro-1,3-benzodioxole. These core structures are then linked through a series of reactions, including nitration, reduction, and condensation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENETHYL)-N-[(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and dioxole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions include various substituted phenethylamines and benzodioxole derivatives, which can have different chemical and biological properties.
Scientific Research Applications
N-(3,4-DIMETHOXYPHENETHYL)-N-[(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYL]AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-N-[(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted phenethylamines and benzodioxole derivatives, such as:
- 3,4-Methylenedioxyphenethylamine
- 6-Nitro-1,3-benzodioxole derivatives
Uniqueness
What sets N-(3,4-DIMETHOXYPHENETHYL)-N-[(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYL]AMINE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-23-15-4-3-12(7-16(15)24-2)5-6-19-10-13-8-17-18(26-11-25-17)9-14(13)20(21)22/h3-4,7-9,19H,5-6,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEMUDOIUXRGDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC3=C(C=C2[N+](=O)[O-])OCO3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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